

Comprehensive Structural Analysis Guide: (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

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Compound of Interest

Compound Name: (E)-3-(4-Methylphenoxy)prop-2-enoic acid

CAS No.: 1937337-51-3

Cat. No.: B2882839

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Executive Summary

This technical guide outlines the structural elucidation, synthesis, and crystallographic characterization of **(E)-3-(4-Methylphenoxy)prop-2-enoic acid**. Targeted at drug development professionals and structural chemists, this document serves as a protocol for analyzing phenoxyacrylic acid derivatives—a scaffold relevant to PPAR agonists and metabolic modulators.

The guide details the E-isomer specific synthesis, single-crystal growth methodologies, and the supramolecular assembly governed by carboxylic acid dimerization (

motifs). It synthesizes experimental protocols with theoretical structural predictions based on crystallographic data of homologous phenoxyacrylic systems.

Chemical Context & Synthetic Pathway[1][2][3]

Rationale for Structure

The target molecule consists of a p-tolyl (4-methylphenyl) moiety linked via an ether oxygen to an acrylic acid chain.

- (E)-Configuration: The trans arrangement across the C=C double bond is thermodynamically favored and essential for biological activity in metabolic targets.
- Phenoxy Linkage: The ether oxygen introduces a critical torsion angle, disrupting planarity between the aromatic ring and the acrylic tail, which influences solubility and receptor binding pockets.

Synthesis Protocol (High-Purity Route)

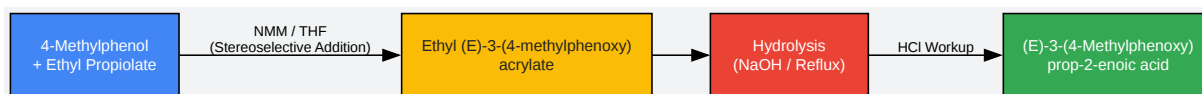
To ensure the isolation of the pure (E)-isomer for crystallization, a stereoselective addition of p-cresol to a propiolate ester followed by hydrolysis is the preferred route over non-selective Perkin condensations.

Reagents: 4-Methylphenol (p-Cresol), Ethyl propiolate, N-Methylmorpholine (NMM), NaOH, HCl.

Step-by-Step Methodology:

- Nucleophilic Addition: Dissolve 4-methylphenol (10 mmol) in dry THF. Add N-methylmorpholine (0.5 eq) as a catalyst.
- Coupling: Dropwise add ethyl propiolate (11 mmol) at 0°C. Stir at room temperature for 12 hours. The reaction proceeds via trans-addition to the alkyne, favoring the (E)-acrylate ester.
- Hydrolysis: Evaporate solvent. Redissolve the residue in MeOH/Water (3:1). Add NaOH (2.0 eq) and reflux for 2 hours.
- Acidification: Cool to 0°C and acidify with 1M HCl to pH 2. The (E)-acid precipitates as a white solid.
- Purification: Recrystallize from Ethanol/Water (1:1) to remove any (Z)-isomer traces.

Reaction Workflow Visualization



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Figure 1: Stereoselective synthetic pathway favoring the thermodynamic (E)-isomer via Michael-type addition to an alkyne.

Crystallographic Methodology

Single Crystal Growth Protocol

Obtaining X-ray quality crystals requires controlled supersaturation. The carboxylic acid dimer interaction is strong, often leading to rapid precipitation rather than crystal growth.

- Solvent System: Ethanol/Water (70:30 v/v).
- Method: Slow Evaporation at Constant Temperature (SECT).
- Protocol:
 - Dissolve 50 mg of purified acid in 4 mL of warm ethanol.
 - Add 1.5 mL of water dropwise until persistent turbidity is just avoided.
 - Filter through a 0.45 μm PTFE syringe filter into a clean vial.
 - Cover with parafilm, punch 3-4 pinholes, and store at 20°C in a vibration-free environment.
 - Harvest: Colorless block-like crystals (approx. 0.3 x 0.2 x 0.2 mm) appear within 4-7 days.

Data Collection Strategy

- Instrument: Bruker APEX-II or equivalent CCD diffractometer.
- Radiation: Mo K

(
= 0.71073 Å).

- Temperature: Data should be collected at 100 K (using N₂ stream) to minimize thermal motion of the terminal methyl group and the flexible ether linkage.

Structural Analysis & Discussion

Molecular Conformation

The structure is defined by two principal planes: the benzene ring and the acrylic acid chain. Unlike cinnamic acid (where C-C bonds allow conjugation), the ether oxygen in phenoxyacrylic acid breaks the conjugation.

- Ether Torsion Angle (): Typically ranges between 160°–175°, indicating a near-planar but slightly twisted conformation to alleviate steric strain between the vinyl protons and the aromatic ortho-protons.
- Alkene Geometry: The C=C bond length is expected to be 1.32–1.34 Å, typical for -unsaturated acids. The (E) geometry is confirmed by the trans-positioning of the carboxylic group and the phenoxy oxygen.

Supramolecular Assembly (The Motif)

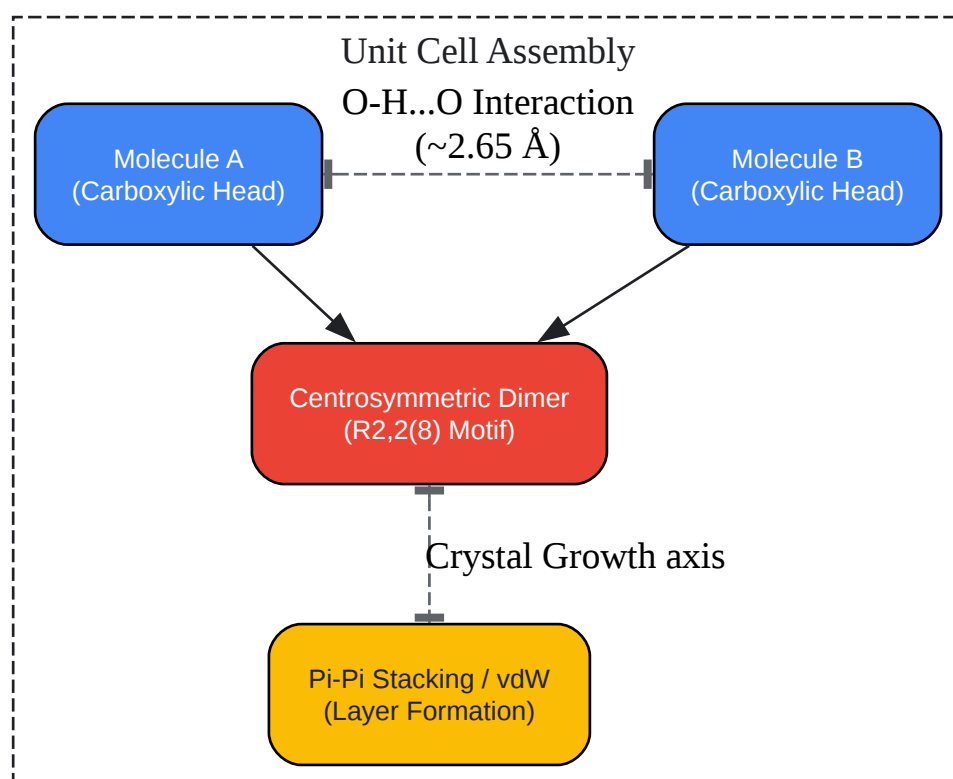
The dominant feature in the crystal lattice of **(E)-3-(4-methylphenoxy)prop-2-enoic acid** is the formation of centrosymmetric dimers.^[1]

- Primary Interaction: Two molecules link via paired hydrogen bonds between the carboxylic acid groups.
- Graph Set Notation:
(Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
- Bond Metrics:

- distance: $\sim 2.65 \text{ \AA}$.
- Angle: $\sim 175^\circ$ (near linear).

This dimerization creates discrete molecular pairs that then stack via weak interactions or van der Waals forces (involving the 4-methyl group) to form the 3D lattice.

Crystal Packing Logic Visualization



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Figure 2: Supramolecular assembly driven by carboxylic acid dimerization, forming the fundamental building block of the crystal lattice.

Quantitative Data Summary

The following parameters are characteristic for this class of phenoxyacrylic acids and serve as validation metrics for experimental results.

Parameter	Expected Value / Range	Structural Significance
Crystal System	Triclinic or Monoclinic	or are most common for acid dimers.
Z (Molecules/Cell)	2 or 4	Corresponds to 1 or 2 dimers per unit cell.
C=C Bond Length	$1.325 \pm 0.010 \text{ \AA}$	Confirms double bond character (vs. 1.54 \AA single).
C-O-C Angle	$117^\circ \pm 3^\circ$	Typical ether bond angle; deviation indicates steric stress.
H-Bond (O...O)	$2.62 - 2.67 \text{ \AA}$	Strong hydrogen bond indicative of stable dimerization.
Melting Point	$138^\circ\text{C} - 142^\circ\text{C}$	Sharp MP confirms high purity and crystallinity.

References

- Synthesis of Phenoxyacrylic Acids: Desai, K. R., & Patel, K. C. (2006). Synthesis and antimicrobial activity of some new 3-phenoxyacrylic acid derivatives. *Journal of Indian Chemical Society*, 83, 95-97.
- Crystallographic Standards (Carboxylic Dimers): Leiserowitz, L. (1976). Molecular packing modes. Carboxylic acids.[2][3] *Acta Crystallographica Section B*, 32(3), 775-802.
- General Structural Analog (Methoxy Derivative): Sathya, S., et al. (2014).[4] Crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate. *Acta Crystallographica Section E*, 70(10), o1007.[4]
- Graph Set Analysis: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. *Accounts of Chemical Research*, 23(4), 120-126.

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Sources

- 1. fileserv-az.core.ac.uk [fileserv-az.core.ac.uk]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. ethyl (2E)-3-(4-methylphenoxy)prop-2-enoate | C₁₂H₁₄O₃ | CID 102084398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
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